![molecular formula C10H10BFN2O2 B15299346 (3-((1H-Imidazol-1-yl)methyl)-5-fluorophenyl)boronic acid](/img/structure/B15299346.png)
(3-((1H-Imidazol-1-yl)methyl)-5-fluorophenyl)boronic acid
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Overview
Description
{3-fluoro-5-[(1H-imidazol-1-yl)methyl]phenyl}boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
{3-fluoro-5-[(1H-imidazol-1-yl)methyl]phenyl}boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The imidazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include boronic esters, reduced phenyl derivatives, and substituted imidazole compounds.
Scientific Research Applications
{3-fluoro-5-[(1H-imidazol-1-yl)methyl]phenyl}boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the boronic acid group.
Medicine: Explored for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of {3-fluoro-5-[(1H-imidazol-1-yl)methyl]phenyl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with hydroxyl groups on enzymes, leading to inhibition of enzyme activity. This interaction is particularly relevant in the design of protease inhibitors, where the compound can bind to the active site of the enzyme and prevent substrate binding.
Comparison with Similar Compounds
Similar Compounds
{3-fluoro-5-[(1H-imidazol-1-yl)methyl]phenyl}boronic acid: Unique due to the presence of both a fluoro group and an imidazole moiety.
{3-chloro-5-[(1H-imidazol-1-yl)methyl]phenyl}boronic acid: Similar structure but with a chloro group instead of a fluoro group.
{3-methyl-5-[(1H-imidazol-1-yl)methyl]phenyl}boronic acid: Similar structure but with a methyl group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in {3-fluoro-5-[(1H-imidazol-1-yl)methyl]phenyl}boronic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro or methyl analogs. Additionally, the imidazole moiety enhances its potential as an enzyme inhibitor due to its ability to form hydrogen bonds and participate in π-π interactions.
Properties
Molecular Formula |
C10H10BFN2O2 |
---|---|
Molecular Weight |
220.01 g/mol |
IUPAC Name |
[3-fluoro-5-(imidazol-1-ylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BFN2O2/c12-10-4-8(3-9(5-10)11(15)16)6-14-2-1-13-7-14/h1-5,7,15-16H,6H2 |
InChI Key |
BQHOTIBPDXIESF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN2C=CN=C2)(O)O |
Origin of Product |
United States |
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